molecular formula C12H20O B12666583 3,4,5,6-Tetramethylocta-3,5-dien-2-one CAS No. 84682-16-6

3,4,5,6-Tetramethylocta-3,5-dien-2-one

Cat. No.: B12666583
CAS No.: 84682-16-6
M. Wt: 180.29 g/mol
InChI Key: FRZSBCAQKUEFDA-BNFZFUHLSA-N
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Description

3,4,5,6-Tetramethylocta-3,5-dien-2-one is an organic compound with the molecular formula C12H20O. It is a hydrocarbon derivative characterized by the presence of multiple methyl groups and a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetramethylocta-3,5-dien-2-one typically involves the alkylation of a suitable precursor with methyl groups. One common method includes the use of a Grignard reagent, where the precursor is reacted with methylmagnesium bromide under controlled conditions to introduce the methyl groups at the desired positions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reactions, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetramethylocta-3,5-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5,6-Tetramethylocta-3,5-dien-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetramethylocta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetramethylocta-3,5-dien-2-one is unique due to its specific arrangement of methyl groups and the presence of a conjugated diene system.

Properties

CAS No.

84682-16-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3E,5E)-3,4,5,6-tetramethylocta-3,5-dien-2-one

InChI

InChI=1S/C12H20O/c1-7-8(2)9(3)10(4)11(5)12(6)13/h7H2,1-6H3/b9-8+,11-10+

InChI Key

FRZSBCAQKUEFDA-BNFZFUHLSA-N

Isomeric SMILES

CC/C(=C(\C)/C(=C(\C)/C(=O)C)/C)/C

Canonical SMILES

CCC(=C(C)C(=C(C)C(=O)C)C)C

Origin of Product

United States

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